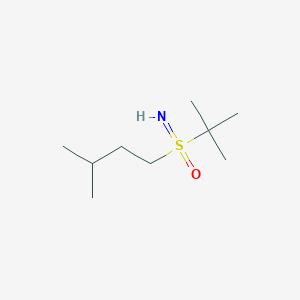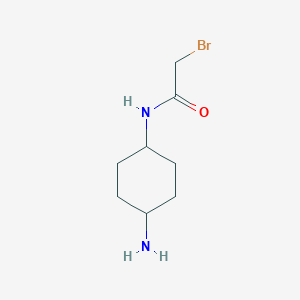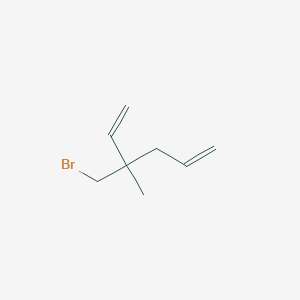![molecular formula C8H9N3OS B13187727 [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features a unique combination of a thiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the construction of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Continuous-flow methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can vary depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
[2-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol: Similar structure but lacks the methyl group on the pyrazole ring.
[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-4-yl]methanol: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The unique combination of the thiazole and pyrazole rings in [1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol imparts specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9N3OS |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
[2-methyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C8H9N3OS/c1-11-6(5-12)4-7(10-11)8-9-2-3-13-8/h2-4,12H,5H2,1H3 |
InChI Key |
USDCUKMEMCGDME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CS2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


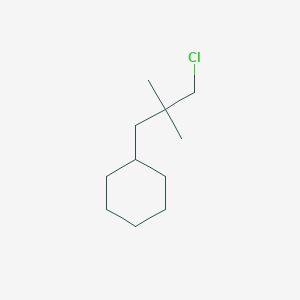
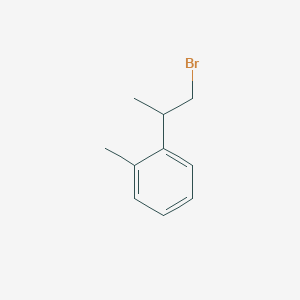
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)
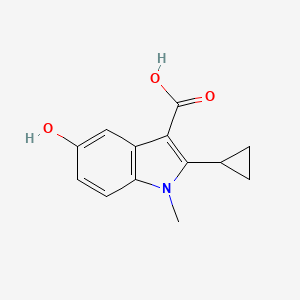

![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)

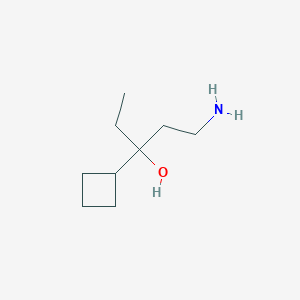

![1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
